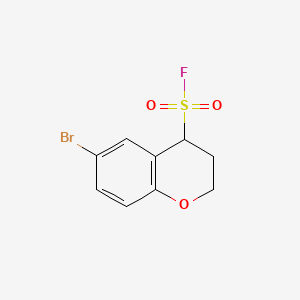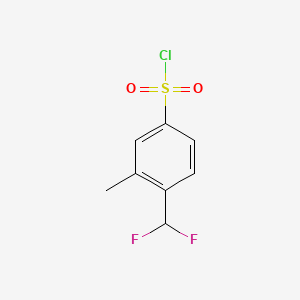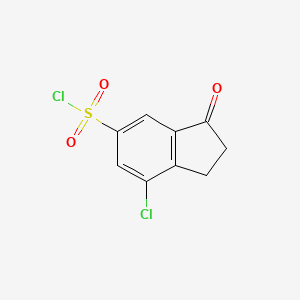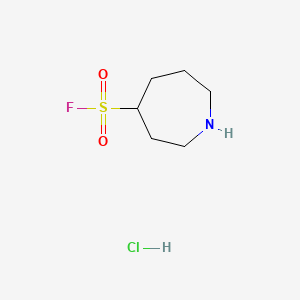
azepane-4-sulfonyl fluoride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azepane-4-sulfonyl fluoride hydrochloride is a chemical compound with significant applications in various fields such as organic synthesis, chemical biology, and medicinal chemistry. It is known for its unique stability and reactivity balance, making it a valuable intermediate in the synthesis of biologically active molecules and functional materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azepane-4-sulfonyl fluoride hydrochloride typically involves the fluorosulfonylation of azepane derivatives. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, providing a straightforward approach to producing sulfonyl fluorides . Another method involves the one-pot synthesis from sulfonates or sulfonic acids under mild reaction conditions using readily available reagents .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorosulfonylation processes. These processes utilize sulfuryl fluoride gas or other solid reagents as synthetic equivalents of electrophilic fluorosulfonyl synthons . The production methods are designed to ensure high yield and purity, making the compound suitable for various applications.
化学反应分析
Types of Reactions
Azepane-4-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often in the presence of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids or sulfonates.
科学研究应用
Azepane-4-sulfonyl fluoride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the study of enzyme inhibition and protein modification, particularly in the development of protease inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of azepane-4-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the development of protease inhibitors, where the compound can selectively target and inactivate specific proteases.
相似化合物的比较
Azepane-4-sulfonyl fluoride hydrochloride can be compared with other similar compounds, such as:
Azepane: A cyclic secondary amine used as a precursor to various drugs and pesticides.
Sulfonyl Fluorides: A class of compounds with widespread applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its combination of the azepane ring and the sulfonyl fluoride group, providing a balance of stability and reactivity that is valuable in both research and industrial applications.
属性
IUPAC Name |
azepane-4-sulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)6-2-1-4-8-5-3-6;/h6,8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTJMNRDOIVQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)S(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
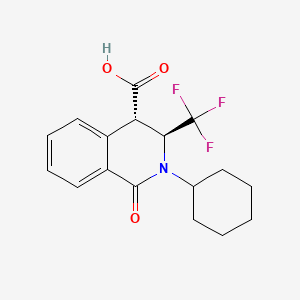
![tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate](/img/structure/B6606498.png)
![(2S,4R)-2-amino-4-[3-({[(4-{2-[(1E,4E)-4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetyl]imino}cyclohexa-2,5-dien-1-ylidene]hydrazin-1-yl}phenyl)carbamoyl]methyl}carbamoyl)propyl]pentanedioic acid, trifluoroacetic acid](/img/structure/B6606499.png)
![1-benzyl-8-oxa-1-azaspiro[4.5]decane](/img/structure/B6606507.png)
![tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate](/img/structure/B6606509.png)
![4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B6606515.png)
![6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid](/img/structure/B6606522.png)
![3-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B6606527.png)
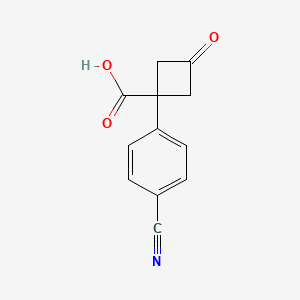
![3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide](/img/structure/B6606536.png)

